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Compound of Interest

Compound Name: H-DL-Val-OMe.HCI

Cat. No.: B555495

This technical guide provides an in-depth overview of the spectroscopic data for H-DL-Valine
methyl ester hydrochloride (H-DL-Val-OMe.HCI), a derivative of the amino acid valine. The
intended audience for this document includes researchers, scientists, and professionals in the
field of drug development and chemical analysis. This guide presents key spectroscopic data
from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in a
structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of H-DL-Val-OMe.HCI.

Table 1: *H NMR Spectroscopic Data for H-DL-Val-OMe.HCI

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~4.0 d 1H a-CH
~3.8 S 3H O-CHs
~2.4 m 1H B-CH
~1.0 d 6H y-CHs
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Table 2: 13C NMR Spectroscopic Data for H-DL-Val-OMe.HCI[1][2]

Chemical Shift (8) ppm

Assighment

~170 C=0 (ester)
~58 a-C

~52 O-CHs

~30 B-C

~18 y-C

Table 3: Infrared (IR) Spectroscopy Data for H-DL-Val-OMe.HCI

Wavenumber (cm—2) Intensity Assignment
~3000-2800 Strong, Broad N-H stretch (amine salt)
~2960 Medium C-H stretch (aliphatic)
~1740 Strong C=0 stretch (ester)
~1580 Medium N-H bend (amine salt)
~1250 Strong C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data for H-DL-Val-OMe.HCI

miz Relative Intensity (%) Assighment

132.1 High [M+H]* (protonated molecule)
116 Variable [M-CHs]*

88 Variable [M-COOCHs]*

72 High [CH(NH2)CH(CH3)2]*

Experimental Protocols
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Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are representative and may be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of H-DL-Val-OMe.HCI was dissolved in 0.5-0.7
mL of a suitable deuterated solvent, such as Deuterium Oxide (D20) or DMSO-de. The
choice of solvent is critical to avoid overlapping signals with the analyte.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz or 500 MHz NMR
spectrometer.[3]

e 1H NMR Acquisition:
o A standard single-pulse experiment was performed.

o The spectral width was set to cover the expected chemical shift range (typically 0-12
ppm).

o A sufficient number of scans (e.g., 16 or 32) were acquired to achieve a good signal-to-
noise ratio.

o Data was processed with Fourier transformation, phase correction, and baseline
correction. Chemical shifts were referenced to the residual solvent peak or an internal
standard (e.g., TMS).

e 13C NMR Acquisition:

o A proton-decoupled pulse sequence was used to simplify the spectrum and enhance
sensitivity.

o The spectral width was set to accommodate the full range of carbon chemical shifts
(typically 0-200 ppm).

o A significantly larger number of scans were required compared to *H NMR due to the
lower natural abundance of *3C.

o Data processing was similar to that for *H NMR.
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Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid H-DL-Val-OMe.HCI sample was placed
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an
FTIR spectrometer.[4] Alternatively, a KBr pellet can be prepared by grinding the sample with
potassium bromide and pressing it into a thin disk.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to acquire the
spectrum.

» Data Acquisition:
o A background spectrum of the empty ATR crystal or a blank KBr pellet was recorded.
o The sample spectrum was then recorded over the mid-IR range (typically 4000-400 cm™1).

o The final spectrum was generated by ratioing the sample spectrum against the
background spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

o Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol or a
water/acetonitrile mixture, to a concentration of approximately 1 mg/mL. The solution was
then further diluted for analysis.

» Instrumentation: An Electrospray lonization (ESI) mass spectrometer was used for analysis.
ESl is a soft ionization technique suitable for polar and thermally labile molecules like amino
acid derivatives.[5]

o Data Acquisition:

o The sample solution was introduced into the ESI source via direct infusion or through a
liquid chromatography (LC) system.

o The mass spectrometer was operated in positive ion mode to detect the protonated
molecule [M+H]*.
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o The instrument was scanned over a mass-to-charge (m/z) range appropriate for the
expected molecular weight of the compound (167.63 g/mol ).

o For fragmentation analysis (MS/MS), the molecular ion was selected and subjected to
collision-induced dissociation (CID) to generate fragment ions, which aids in structural
elucidation.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like H-DL-Val-OMe.HCI.
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Caption: General workflow for the spectroscopic analysis of H-DL-Val-OMe.HCI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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